![molecular formula C14H12N2O3 B14369296 {2-[(Pyridine-3-carbonyl)amino]phenyl}acetic acid CAS No. 92681-52-2](/img/structure/B14369296.png)
{2-[(Pyridine-3-carbonyl)amino]phenyl}acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{2-[(Pyridine-3-carbonyl)amino]phenyl}acetic acid is an organic compound that features a pyridine ring attached to a phenylacetic acid moiety through an amide linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of {2-[(Pyridine-3-carbonyl)amino]phenyl}acetic acid typically involves the following steps:
Formation of the Amide Bond: The reaction between pyridine-3-carboxylic acid and 2-aminophenylacetic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) results in the formation of the amide bond.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
{2-[(Pyridine-3-carbonyl)amino]phenyl}acetic acid can undergo various chemical reactions, including:
Oxidation: The phenylacetic acid moiety can be oxidized to form corresponding carboxylic acids.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of piperidine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Applications De Recherche Scientifique
{2-[(Pyridine-3-carbonyl)amino]phenyl}acetic acid has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It can be used in the development of novel materials with specific properties, such as polymers or coordination complexes.
Mécanisme D'action
The mechanism of action of {2-[(Pyridine-3-carbonyl)amino]phenyl}acetic acid involves its interaction with specific molecular targets. The pyridine ring can participate in π-π stacking interactions, while the amide linkage can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Picolinic Acid (2-pyridinecarboxylic acid)
- Nicotinic Acid (3-pyridinecarboxylic acid)
- Isonicotinic Acid (4-pyridinecarboxylic acid)
Uniqueness
{2-[(Pyridine-3-carbonyl)amino]phenyl}acetic acid is unique due to the presence of both a pyridine ring and a phenylacetic acid moiety. This dual functionality allows it to participate in a wider range of chemical reactions and interactions compared to its simpler analogs.
Propriétés
Numéro CAS |
92681-52-2 |
|---|---|
Formule moléculaire |
C14H12N2O3 |
Poids moléculaire |
256.26 g/mol |
Nom IUPAC |
2-[2-(pyridine-3-carbonylamino)phenyl]acetic acid |
InChI |
InChI=1S/C14H12N2O3/c17-13(18)8-10-4-1-2-6-12(10)16-14(19)11-5-3-7-15-9-11/h1-7,9H,8H2,(H,16,19)(H,17,18) |
Clé InChI |
KBHGHXQXUYUUMD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)CC(=O)O)NC(=O)C2=CN=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


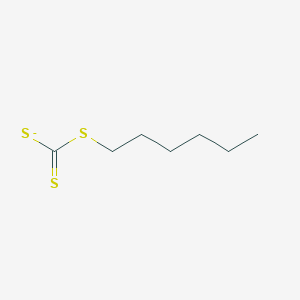
![N-Phenyl-3-[(piperidine-1-sulfonyl)amino]benzamide](/img/structure/B14369225.png)
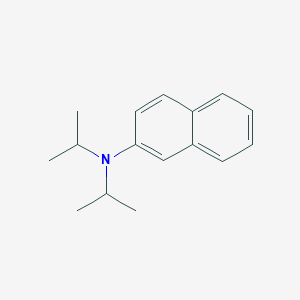


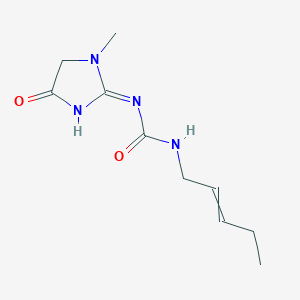

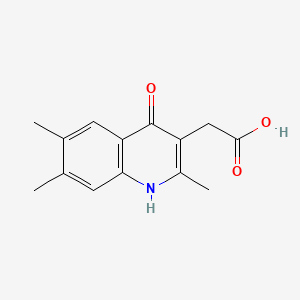
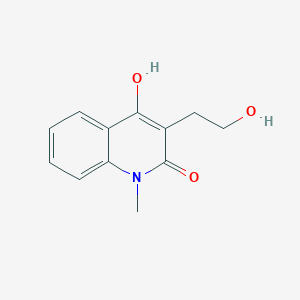

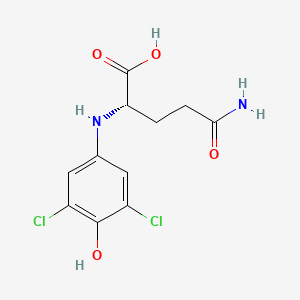
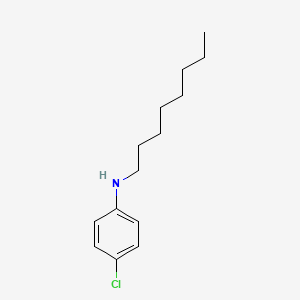
![N-[4,4-Bis(4-fluorophenyl)butyl]-4-cyanobenzamide](/img/structure/B14369290.png)

